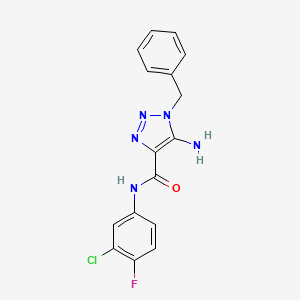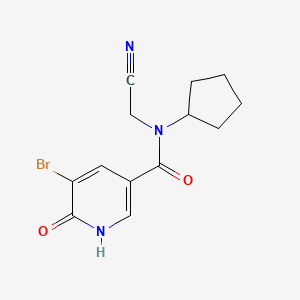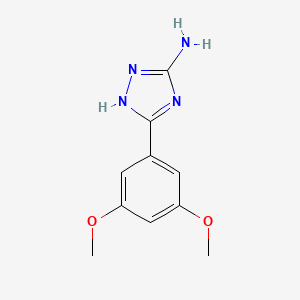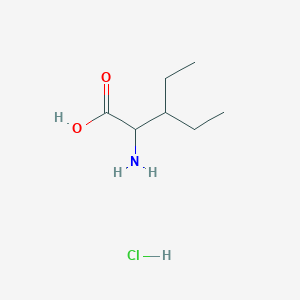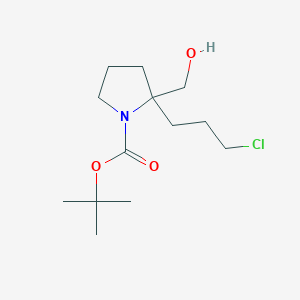
Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as TBCP, is an important compound in the field of synthetic organic chemistry. Its synthesis is relatively simple and its reactivity is highly versatile, making it a valuable tool for a variety of applications. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, it is used as a starting material in the synthesis of other compounds, such as polymers and surfactants.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Asymmetric Synthesis : The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy offers a practical approach to synthesizing chiral pyrrolidine derivatives. This method achieved high yields and enantiomeric excesses, suggesting potential applications in creating enantiomerically pure compounds for research and pharmaceutical development (Chung et al., 2005).
Chemical Synthesis and Characterization
- Substituted Pyrrolidines : The study on the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate to its hydroxyalkyl counterpart demonstrates the influence of fluorination on the reduction process, highlighting the role of fluorinated groups in controlling stereochemistry and reactivity (Funabiki et al., 2008).
- Crystal Structure Analysis : A study on tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate provided detailed characterization through spectroscopic means and X-ray diffraction studies. This work underscores the importance of structural analysis in understanding compound properties (Naveen et al., 2007).
Synthetic Applications
- Functionalized Pyrrolidinones : An efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases the utility of highly functionalized pyrrolidinones in medicinal chemistry, particularly in the development of novel macrocyclic inhibitors (Sasaki et al., 2020).
Propiedades
IUPAC Name |
tert-butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24ClNO3/c1-12(2,3)18-11(17)15-9-5-7-13(15,10-16)6-4-8-14/h16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFVNRTWHREQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCCCl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

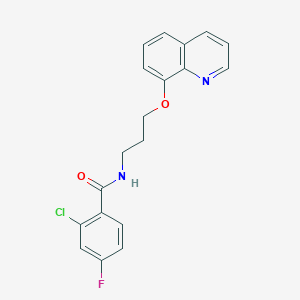
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)
![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)

![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)
![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)
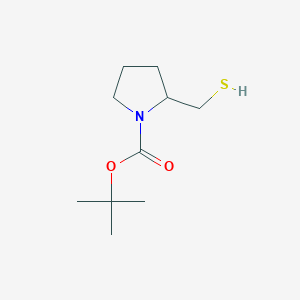
![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)
![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)
